Pilloin
Overview
Description
. Flavonoids are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Pilloin has garnered attention for its potential therapeutic applications, particularly in the field of anti-inflammatory research .
Mechanism of Action
Target of Action
Pilloin, a flavonoid isolated from Aquilaria sinensis, primarily targets NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IκB (inhibitor of kappa B) in lipopolysaccharide (LPS)-stimulated macrophages . These targets play a crucial role in the inflammatory response.
Mode of Action
This compound inhibits the activation of NF-κB and reduces the phosphorylation of IκB in LPS-stimulated macrophages . This interaction suppresses the production of pro-inflammatory molecules, such as TNF-α, IL-6, COX-2, and iNOS, in LPS-treated RAW 264.7 macrophages .
Biochemical Pathways
The mitogen-activated protein kinase-mediated signaling pathways, including JNK, ERK, and p38, are inhibited by this compound . This results in the suppression of LPS-induced morphological alterations, phagocytic activity, and ROS elevation in RAW 264.7 macrophages .
Result of Action
This compound significantly reduces serum levels of TNF-α and IL-6 in multiple organs of LPS-induced septic mice . This demonstrates the anti-inflammatory potential of this compound and its effectiveness in reducing inflammation.
Action Environment
It’s known that the effectiveness of this compound in reducing inflammation has been demonstrated both in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pilloin can be synthesized through various chemical routes. One common method involves the methylation of 3′,5-dihydroxyflavone using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources. For instance, this compound can be isolated from the stems of Diplomorpha ganpi through activity-guided fractionation. The extraction process includes solvent extraction, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Pilloin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with potential anticancer properties.
Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids, which may exhibit different pharmacological activities.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Dihydroflavonoids
Substitution: Alkylated or acylated flavonoid derivatives
Scientific Research Applications
Pilloin has been extensively studied for its scientific research applications, including:
Chemistry: this compound serves as a model compound for studying the chemical behavior of flavonoids and their derivatives.
Comparison with Similar Compounds
Pilloin is unique among flavonoids due to its specific substitution pattern, which contributes to its distinct pharmacological properties. Similar compounds include:
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
Compared to these compounds, this compound’s unique combination of hydroxyl and methoxy groups enhances its bioavailability and specific interactions with molecular targets, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-6-12(19)17-13(20)8-15(23-16(17)7-10)9-3-4-14(22-2)11(18)5-9/h3-8,18-19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBHJDTXPDRDNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185955 | |
Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32174-62-2 | |
Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032174622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pilloin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195196 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3',5-Dihydroxy-4',7-dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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